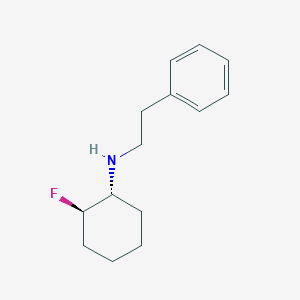

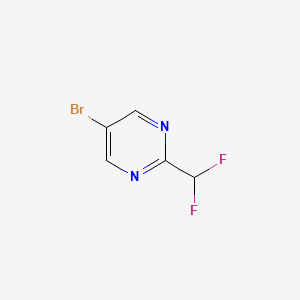

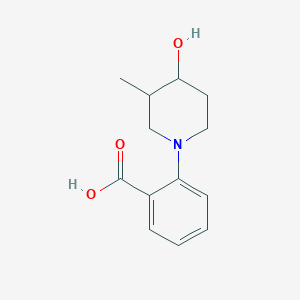

![molecular formula C6H12O3S B1531814 (3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol CAS No. 2165712-19-4](/img/structure/B1531814.png)

(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol

Overview

Description

(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol, more commonly known as 4-hydroxy-3-sulfanyloxolane, is a synthetic compound derived from 3-oxolane, which is a cyclic ether. 4-hydroxy-3-sulfanyloxolane has a variety of applications in the field of scientific research, including its use as a reagent, a catalyst, and a reactant. This compound is soluble in both water and organic solvents, and is relatively stable in aqueous solutions.

Scientific Research Applications

Bioisosteric Replacements and Drug Discovery

(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol, as part of the broader category of 3-sulfanyl-oxetanes, is identified as a promising bioisosteric replacement for thioesters or benzyl sulfides. These compounds, through the use of a mild and inexpensive lithium catalyst, enable chemoselective C−OH activation and thiol alkylation, forming oxetane sulfides from various thiols. This process introduces novel motifs into new chemical spaces, particularly as bioisosteres for thioesters due to their similar shape and electronic properties. The derivatization of the oxetane sulfide linker further provides novel oxetane classes and building blocks, which are suitable for incorporation into drug discovery efforts, indicating their potential utility in designing new therapeutic agents (Croft et al., 2017).

Stereoselective Glycosylations

In the realm of oligosaccharide synthesis, which is crucial for developing biologically significant molecules, (3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol derivatives have been explored for stereoselective glycosylations. A (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor can perform neighboring group participation to yield a quasi-stable anomeric sulfonium ion. This process, due to steric and electronic factors, forms a trans-decalin ring system, leading to the stereoselective formation of alpha-glycosides. Such methodologies, employing sulfanyl groups for glycosylation, offer a general approach for constructing oligosaccharides of biological importance, showcasing the utility of these compounds in complex carbohydrate assembly (Kim et al., 2005).

Carboxylic Acid Bioisosteres

Further investigation into the oxetane ring, specifically oxetan-3-ol derivatives, suggests their potential as isosteres for the carbonyl moiety, implying that these structures could serve as surrogates for the carboxylic acid functional group. A study exploring oxetan-3-ol, thietan-3-ol, and their sulfoxide and sulfone derivatives as potential carboxylic acid bioisosteres revealed that these compounds hold promise as isosteric replacements. This is based on their physicochemical property comparison and their inhibition of eicosanoid biosynthesis in vitro, akin to the cyclooxygenase inhibitor ibuprofen, indicating their applicability in medicinal chemistry as non-traditional bioisosteres for drug design (Lassalas et al., 2017).

properties

IUPAC Name |

(3R,4R)-4-(2-hydroxyethylsulfanyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c7-1-2-10-6-4-9-3-5(6)8/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGCCLDXYBXKIP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)SCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)SCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

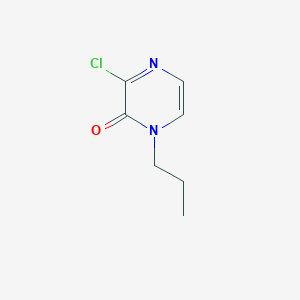

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)

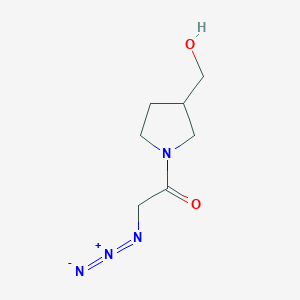

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)

![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)

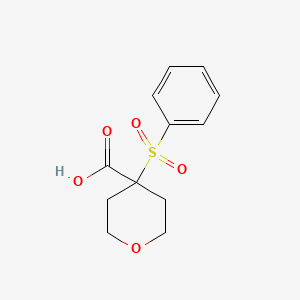

![{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone](/img/structure/B1531749.png)